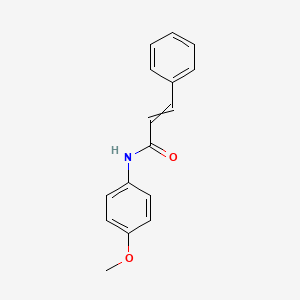

N-(4-methoxyphenyl)-3-phenylacrylamide

Description

Propriétés

Formule moléculaire |

C16H15NO2 |

|---|---|

Poids moléculaire |

253.29 g/mol |

Nom IUPAC |

N-(4-methoxyphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18) |

Clé InChI |

WEMJCDDYUBVWRB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Technical Whitepaper: N-(4-methoxyphenyl)-3-phenylacrylamide

Executive Summary

N-(4-methoxyphenyl)-3-phenylacrylamide , widely referred to as (E)-N-(4-methoxyphenyl)cinnamamide , is a versatile synthetic intermediate and a potent bioactive molecule. Structurally, it consists of a cinnamoyl moiety conjugated to a p-anisidine (4-methoxyaniline) group. In recent years, this compound has garnered significant attention in medicinal chemistry for its anti-proliferative effects on pulmonary artery smooth muscle cells (PA-SMCs)[1], making it a molecule of interest for Pulmonary Arterial Hypertension (PAH) research. Furthermore, it serves as a critical precursor in the total synthesis of complex heterocyclic scaffolds, such as quinolin-2(1H)-ones, via superacid-mediated cycloelimination[2].

This technical guide synthesizes the physicochemical properties, structural characterization, mechanistic synthesis, and biological applications of N-(4-methoxyphenyl)-3-phenylacrylamide to provide a comprehensive resource for drug development professionals and synthetic chemists.

Physicochemical Properties & Spectral Characterization

To ensure experimental reproducibility and self-validation during synthesis, rigorous analytical characterization is required. The presence of the highly conjugated α,β-unsaturated amide system, combined with the electron-donating methoxy group, dictates both its spectral signature and chemical reactivity.

Table 1: Core Identification & Physicochemical Data

| Property | Value |

| Chemical Name | N-(4-methoxyphenyl)-3-phenylacrylamide |

| Common Synonym | (E)-N-(4-Methoxyphenyl)cinnamamide |

| CAS Registry Number | 55044-94-5 (General) / 76228-15-4 (E-isomer)[3][4] |

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.30 g/mol [4] |

| Appearance | White to off-white solid[5] |

Table 2: Nuclear Magnetic Resonance (NMR) Signature

Accurate structural validation relies on exact chemical shifts. The trans (E) geometry of the alkene is confirmed by the large coupling constant ( J=15.6 Hz) of the vinylic protons[5].

| Nucleus | Conditions | Chemical Shifts (δ, ppm) & Assignments |

| 1H NMR | CDCl3, 400 MHz | 3.80 (s, 3H, -OCH3), 6.54 (d, J = 15.6 Hz, 1H, =CH-CO), 6.89 (d, J = 9.2 Hz, 2H, Ar-H), 7.30–7.38 (m, 4H, Ar-H), 7.50–7.55 (m, 4H, Ar-H), 7.74 (d, J = 15.6 Hz, 1H, Ph-CH=)[5] |

| 13C NMR | CDCl3, 100 MHz | 55.6 (-OCH3), 114.3 (2C), 121.0, 122.1 (2C), 128.0 (2C), 129.0 (2C), 130.0, 131.2, 134.7, 142.1, 156.6, 164.3 (C=O)[5] |

Chemical Synthesis & Mechanistic Pathways

The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide relies on a highly efficient nucleophilic acyl substitution. Because cinnamic acid itself is relatively unreactive toward weak nucleophiles like p-anisidine, it must first be activated into an electrophilic acyl chloride.

Step-by-Step Protocol: Synthesis of the Cinnamamide

Causality Insight: Thionyl chloride (SOCl2) is chosen over other chlorinating agents because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward (Le Chatelier's principle) and simplifying purification[2]. Pyridine acts as a non-nucleophilic base to scavenge the HCl generated during amidation, preventing the protonation of the p-anisidine nucleophile.

-

Acyl Chloride Formation:

-

Suspend cinnamic acid (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

Add SOCl2 (3.0 equiv) dropwise at room temperature.

-

Introduce a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack intermediate, which accelerates chlorination.

-

Reflux the mixture at 80 °C for 4 hours[2].

-

-

Intermediate Isolation:

-

Distill off the excess SOCl2 and DCE under reduced pressure to yield crude cinnamoyl chloride as a viscous oil. Do not expose to ambient moisture.

-

-

Amidation Coupling:

-

In a separate flame-dried flask, dissolve 4-methoxyaniline (1.0 equiv) and pyridine (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to 0–5 °C using an ice bath to control the exothermic coupling[2].

-

Dissolve the crude cinnamoyl chloride in a minimal amount of DCM and add it dropwise to the aniline solution.

-

-

Maturation & Workup:

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), saturated NaHCO3 (to neutralize residual acid), and brine.

-

Dry over anhydrous MgSO4, concentrate under vacuum, and recrystallize from EtOAc/Hexane to yield the pure product[2][5].

-

Synthesis workflow of N-(4-methoxyphenyl)-3-phenylacrylamide via an acyl chloride intermediate.

Biological Activity: Targeting Pulmonary Arterial Hypertension (PAH)

Pulmonary Arterial Hypertension (PAH) is characterized by the excessive, tumor-like proliferation of pulmonary artery smooth muscle cells (PA-SMCs), leading to vascular remodeling and right ventricular failure[1]. N-(4-methoxyphenyl)-3-phenylacrylamide and its structural analogs have been identified as potent inhibitors of this pathological proliferation.

Mechanism of Action

The cinnamamide scaffold acts by arresting the cell cycle in response to mitogenic stimuli. In in vitro models, when PA-SMCs are stimulated with 10% Fetal Calf Serum (FCS), they undergo rapid division. The introduction of specific cinnamamide derivatives significantly blunts this response, as measured by reduced Bromodeoxyuridine (BrdU) incorporation into newly synthesized DNA[1][6].

Step-by-Step Protocol: PA-SMC Proliferation Assay (BrdU Incorporation)

Causality Insight: BrdU is a thymidine analog. Its incorporation rate is directly proportional to the rate of de novo DNA synthesis, providing a highly reliable, self-validating metric for cell proliferation compared to metabolic assays like MTT, which can be skewed by mitochondrial stress.

-

Cell Synchronization: Culture human PA-SMCs in standard media. Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Compound Treatment: Pre-treat the cells with 10 µM of N-(4-methoxyphenyl)-3-phenylacrylamide for 1 hour prior to mitogenic stimulation[6].

-

Mitogenic Stimulation: Add Fetal Calf Serum (FCS) to a final concentration of 10% to induce cell cycle re-entry and proliferation[1].

-

BrdU Labeling & Detection: Add BrdU labeling solution to the culture media and incubate for 24 hours. Fix the cells, denature the DNA, and quantify BrdU incorporation using an anti-BrdU monoclonal antibody linked to a colorimetric or fluorometric reporter.

Inhibitory effect of the cinnamamide derivative on FCS-induced PA-SMC proliferation.

Advanced Synthetic Applications: Intramolecular Cycloelimination

Beyond its direct biological activity, N-(4-methoxyphenyl)-3-phenylacrylamide is a highly valuable precursor for the synthesis of quinolin-2(1H)-ones. These heterocyclic cores are prevalent in numerous natural products and pharmaceuticals (e.g., antioxidant compounds derived from Spondias pinnata)[2].

Triflic Acid-Mediated Cyclization

By treating the cinnamamide with a superacid like Trifluoromethanesulfonic acid (TfOH), the molecule undergoes an intramolecular electrophilic aromatic substitution followed by cycloelimination.

Causality Insight: The superacid protonates the amide carbonyl, dramatically increasing the electrophilicity of the α,β-unsaturated system. The electron-rich p-methoxyphenyl ring then attacks the alkene. Notably, under these harsh acidic conditions (TfOH at 110 °C), the methoxy group (-OCH3) can be partially cleaved (demethylated) to form a phenolic hydroxyl group, yielding 6-hydroxyquinolin-2(1H)-one derivatives alongside the expected 6-methoxyquinolin-2(1H)-one[2].

Triflic acid-mediated intramolecular cycloelimination to form quinolin-2(1H)-ones.

References

-

NextSDS. "N-(4-Methoxyphenyl)-3-phenylacrylamide — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

-

Royal Society of Chemistry (RSC). "Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation". Available at: [Link]

-

Rhazri, K., et al. "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells". ResearchGate. Available at: [Link]

-

ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters". American Chemical Society. Available at: [Link]

Sources

N-(4-methoxyphenyl)-3-phenylacrylamide: Synthesis, Characterization, and Biological Applications

Abstract: N-(4-methoxyphenyl)-3-phenylacrylamide (also known as N-(4-methoxyphenyl)cinnamamide) is a highly versatile cinnamamide derivative with the molecular formula C₁₆H₁₅NO₂. Cinnamamides represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical whitepaper provides an in-depth, self-validating guide to the synthesis, analytical characterization, and biological applications of this compound, designed for researchers and drug development professionals.

Mechanistic Overview & Retrosynthetic Analysis

As a Senior Application Scientist, I approach the synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide not merely as a sequence of reagent additions, but as a carefully orchestrated manipulation of electrophilicity and nucleophilicity. The core objective is the formation of a stable amide bond between an α,β-unsaturated acid (cinnamic acid) and an electron-rich aromatic amine (4-methoxyaniline).

Direct condensation of carboxylic acids and amines is thermodynamically unfavorable at room temperature due to the formation of unreactive ammonium carboxylate salts. To overcome this activation energy barrier, the carboxylic acid must be converted into a more reactive electrophile. We will explore two field-proven methodologies: the traditional acid chloride route and a modern, green catalytic dehydrative condensation.

The Acid Chloride Pathway

The traditional approach utilizes thionyl chloride (SOCl₂) to convert cinnamic acid into cinnamoyl chloride. This highly electrophilic intermediate readily undergoes nucleophilic acyl substitution by 4-methoxyaniline. Pyridine is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the amine reactant, which would otherwise halt the reaction [3].

Fig 1: Stepwise synthesis via cinnamoyl chloride intermediate.

Cooperative Catalysis (Green Chemistry Approach)

A more modern approach avoids stoichiometric toxic reagents by utilizing boronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperative catalysis. The boronic acid activates the carboxylic acid, while DMAPO acts as a nucleophilic co-catalyst to form a highly reactive mixed anhydride intermediate, facilitating direct amidation with the continuous azeotropic removal of water [2].

Fig 2: Boronic acid-DMAPO cooperative catalytic amidation cycle.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to temperature controls and anhydrous conditions is critical for maximizing yield and preventing the hydrolysis of reactive intermediates.

Protocol A: Synthesis via Acid Chloride [3]

Reagents: Cinnamic acid (1.0 equiv), Thionyl chloride (3.0 equiv), 4-Methoxyaniline (1.0 equiv), Pyridine (1.0 equiv), 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Dimethylformamide (DMF, catalytic).

-

Acid Activation: Dissolve cinnamic acid (e.g., 40 mmol) in anhydrous DCE (100 mL). Add SOCl₂ (120 mmol) dropwise at room temperature.

-

Catalysis & Reflux: Add 2 drops of DMF (acts as a formamide catalyst to generate the Vilsmeier-Haack reagent, accelerating chlorination). Reflux the mixture at 80 °C for 4 hours.

-

Solvent Removal: Distill off excess SOCl₂ and DCE under reduced pressure. The crude cinnamoyl chloride should be used immediately in the next step without further purification to avoid hydrolysis.

-

Amidation: In a separate flask, dissolve 4-methoxyaniline (40 mmol) and pyridine (40 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0–5 °C in an ice bath.

-

Coupling: Dissolve the freshly prepared cinnamoyl chloride in a minimal amount of DCM (approx. 2 mL) and add it dropwise to the amine solution, maintaining the temperature below 5 °C.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.

Protocol B: Dehydrative Condensation via Cooperative Catalysis [2]

Reagents: Cinnamic acid (1.0 equiv), 4-Methoxyaniline (1.0 equiv), Boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 5 mol%), DMAPO (5 mol%), Fluorobenzene or Toluene (solvent).

-

Reaction Assembly: To a round-bottom flask equipped with a Dean-Stark apparatus, add cinnamic acid, 4-methoxyaniline, the boronic acid catalyst, and DMAPO in the selected solvent.

-

Azeotropic Reflux: Heat the mixture under azeotropic reflux conditions. The continuous removal of water drives the equilibrium toward the amide product.

-

Monitoring: Stir for 3–12 hours, monitoring completion via TLC (EtOAc:Hexane 1:4).

-

Purification: Evaporate the solvent and purify the residue by silica gel column chromatography to isolate the target amide.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural integrity and purity of the synthesized compound. The presence of the trans-alkene (E-isomer) is confirmed by the large coupling constant ( J=15.6 Hz) in the ¹H NMR spectrum.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 3.80 | Singlet (s) | - | 3H | -OCH₃ |

| 6.54 | Doublet (d) | 15.6 | 1H | α-CH (Alkene) |

| 6.89 | Doublet (d) | 9.2 | 2H | Ar-H (Anisidine) |

| 7.30–7.38 | Multiplet (m) | - | 4H | Ar-H / NH |

| 7.50–7.55 | Multiplet (m) | - | 4H | Ar-H |

| 7.74 | Doublet (d) | 15.6 | 1H | β-CH (Alkene) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 55.6 | Primary (CH₃) | -OCH₃ |

| 114.3 (2C), 121.0, 122.1 (2C), 128.0 (2C), 129.0 (2C), 130.0 | Tertiary (CH) | Aromatic & Alkenyl Carbons |

| 131.2, 134.7, 142.1, 156.6 | Quaternary (C) | Aromatic Quaternary Carbons |

| 164.3 | Quaternary (C=O) | Amide Carbonyl |

Table 3: Physicochemical & Mass Spectrometry Properties [1]

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₆H₁₆NO₂: 254.1181, found 254.1202 |

| IR (KBr) ν_max | 3232 (OH/NH), 1655 (C=O), 1542 (C-N), 1154 (Ar-O) cm⁻¹ |

Biological Relevance & Downstream Applications

N-(4-methoxyphenyl)-3-phenylacrylamide and its derivatives have garnered significant attention in the oncology and cardiovascular fields. Notably, recent structure-activity relationship (SAR) studies have evaluated these compounds for their anti-proliferative effects on isolated pulmonary arterial smooth muscle cells (PA-SMCs) [1].

Excessive proliferation of PA-SMCs is a hallmark of idiopathic pulmonary hypertension, a condition that shares tumor-like characteristics, including resistance to apoptosis. By modulating intracellular kinase pathways, cinnamamide derivatives effectively inhibit BrdU incorporation in these cells, presenting a viable scaffold for drug development targeting vascular remodeling diseases.

Fig 3: Proposed mechanism of action in pulmonary arterial smooth muscle cells.

References

- Rhazri, et al. "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells." Research Journal of Pharmaceutical Biological and Chemical Sciences, June 2015.

- Ishihara, K., & Lu, Y. "Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines." Royal Society of Chemistry, 2015.

- "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega, 2023.

The Pharmacological and Synthetic Versatility of N-(4-methoxyphenyl)-3-phenylacrylamide Derivatives

Executive Summary

N-(4-methoxyphenyl)-3-phenylacrylamide, commonly referred to as N-(4-methoxyphenyl)cinnamamide, is a highly versatile pharmacophore bridging the gap between targeted pharmacological therapeutics and complex heterocyclic synthesis. Characterized by an α,β -unsaturated carbonyl system (a Michael acceptor) coupled with an electron-donating 4-methoxyphenyl moiety, this compound class exhibits potent antioxidant, hepatoprotective, and anti-proliferative activities. Furthermore, it serves as a critical synthetic precursor for bioactive quinolin-2(1H)-ones. This technical guide deconstructs the structural rationale, mechanistic pathways, and self-validating synthetic protocols essential for researchers working with cinnamamide derivatives.

Structural Rationale & Chemical Profile

The core structure of N-(4-methoxyphenyl)-3-phenylacrylamide relies on the precise electronic tuning of its two primary domains:

-

The Michael Acceptor ( α,β -unsaturated amide): This electrophilic site is primed for covalent interaction with biological nucleophiles, specifically the sulfhydryl groups of cysteine residues on target proteins[1].

-

The 4-Methoxyphenyl Moiety: The methoxy group ( −OCH3 ) acts as a strong electron-donating group (EDG) via resonance. In biological systems, this electronic effect modulates the electrophilicity of the β -carbon, optimizing its reactivity to avoid off-target toxicity while maintaining efficacy[1]. In synthetic applications, the EDG significantly enhances the nucleophilicity of the phenyl ring, facilitating electrophilic aromatic substitution during cyclization[2].

Mechanisms of Action (Pharmacology)

Antioxidant & Hepatoprotective Activity (Nrf2/ARE Pathway)

Oxidative stress in hepatocytes is mitigated by the induction of cellular glutathione (GSH) synthesis. N-(4-methoxyphenyl)cinnamamide derivatives act as potent activators of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway[1].

Mechanism: The electrophilic β -carbon of the cinnamamide undergoes a Michael addition with the thiol groups of the Keap1 protein in the cytosol. This alkylation induces a conformational change that prevents Keap1 from targeting Nrf2 for ubiquitination. Consequently, free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the transcription of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC)[1].

Fig 1: Mechanism of Nrf2/ARE pathway activation by N-(4-methoxyphenyl)cinnamamide.

Anti-proliferative Effects on Pulmonary Artery Smooth Muscle Cells

In the context of pulmonary hypertension, the abnormal proliferation of pulmonary artery smooth muscle cells (PA-SMCs) is a primary pathological driver. Cinnamamide derivatives have demonstrated a marked ability to inhibit PA-SMC proliferation[3]. The 4-methoxy substitution enhances the lipophilicity and cellular penetrance of the molecule, leading to a significant reduction in BrdU incorporation within isolated PA-SMCs, indicating a halt in DNA synthesis and cell cycle progression[3].

Synthetic Utility: Precursor to Quinolin-2(1H)-ones

Beyond direct pharmacology, N-(4-methoxyphenyl)cinnamamide is a vital intermediate in the total synthesis of natural products like 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ)[2].

Mechanism: The reaction utilizes Trifluoromethanesulfonic acid (TfOH) to mediate a cyclization-dehydrophenylation sequence. TfOH protonates the amide oxygen, initiating an electrophilic attack by the α,β -unsaturated system onto the electron-rich 4-methoxyphenyl ring. Crucially, the highly acidic environment protonates the methoxy oxygen, weakening the −OCH3 bond and facilitating in situ demethylation, yielding the 6-hydroxyquinolin-2(1H)-one derivative[2].

Fig 2: TfOH-mediated cyclization and demethylation to form 6-hydroxyquinolin-2(1H)-one.

Quantitative Data Summary

The electronic nature of the N-aryl substituent dictates both the biological efficacy and the synthetic viability of the cinnamamide core. Electron-withdrawing groups (EWGs) deactivate both the Nrf2 activation potential and the cyclization efficiency, whereas EDGs like the methoxy group optimize both.

Table 1: Pharmacological and Synthetic Profiling of Cinnamamide Derivatives

| Compound | R-Group Substitution | Nrf2/ARE Activation (Relative) | PA-SMC Proliferation Inhibition | Cyclization Yield (Quinolin-2-one) |

| 1a | 4-Chloro | Moderate | Strong | 85% |

| 1c | 4-Methoxy | High | Strong | 62% (Demethylated) |

| 1d | 4-Ethoxy | High | Moderate | N/A |

| 1e | 4-Cyano | Low | Weak | <10% (EWG inhibition) |

(Data synthesized from[2],[1], and[3])

Self-Validating Experimental Protocols

Synthesis of N-(4-methoxyphenyl)cinnamamide

This protocol utilizes a highly efficient acid chloride intermediate strategy to ensure maximum yield and minimal side reactions[2].

-

Activation: Dissolve cinnamic acid (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add thionyl chloride ( SOCl2 , 3.0 equiv) dropwise, followed by 2 drops of dimethylformamide (DMF). Reflux at 80 °C for 4 hours.

-

Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the highly electrophilic cinnamoyl chloride.

-

-

Purification of Intermediate: Distill off the excess SOCl2 under reduced pressure.

-

Causality: Removing unreacted SOCl2 is critical; failure to do so will result in the competitive reaction of SOCl2 with the aniline in the next step, forming unwanted sulfonamide byproducts and reducing yield.

-

-

Amidation: Dissolve 4-methoxyaniline (1.0 equiv) and pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0–5 °C. Slowly add the freshly prepared cinnamoyl chloride (dissolved in minimal DCM) dropwise.

-

Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during amidation, preventing the protonation of 4-methoxyaniline (which would otherwise destroy its nucleophilicity and halt the reaction). The low temperature controls the exothermic nature of the reaction, preventing thermal degradation.

-

-

Validation & Workup: Warm to room temperature and stir for 1 hour. Monitor completion via TLC (EtOAc:Hexane 1:1). Quench with water, extract with DCM, and wash the organic layer sequentially with 1N HCl (to remove excess pyridine/aniline) and saturated NaHCO3 (to remove unreacted cinnamic acid). Dry over MgSO4 and concentrate.

TfOH-Mediated Cyclization to 6-Hydroxyquinolin-2(1H)-one

This protocol leverages superacid conditions to force cyclization and concurrent demethylation[2].

-

Reaction Setup: To N-(4-methoxyphenyl)cinnamamide (1.0 equiv) in a round-bottom flask, add Trifluoromethanesulfonic acid (TfOH, 6.0 equiv) dropwise at room temperature.

-

Causality: The massive excess of TfOH is required because it serves as both the solvent and the protonating agent. It protonates the amide carbonyl to initiate cyclization and subsequently protonates the methoxy oxygen.

-

-

Cyclization & Demethylation: Stir the mixture at room temperature for 5 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Causality: The extended time in the superacid environment ensures that the initially formed 6-methoxyquinolin-2(1H)-one undergoes complete cleavage of the −OCH3 bond, driven by the stability of the resulting phenolic product under these conditions.

-

-

Precipitation & Validation: Slowly pour the reaction mixture into ice-cold water while stirring vigorously for 5 minutes.

-

Causality: The sudden shift in pH and polarity crashes the highly hydrophobic quinolin-2(1H)-one out of solution. Filter the precipitate and wash with cold water (to remove residual TfOH) and hexane (to remove non-polar organic impurities). The resulting off-white solid is the pure 6-hydroxyquinolin-2(1H)-one.

-

Sources

Unveiling the Microtubule-Destabilizing Potential of N-(4-methoxyphenyl)-3-phenylacrylamide: A Comprehensive Technical Guide

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, maintaining cell shape, and orchestrating chromosomal segregation during mitosis. Agents that disrupt microtubule dynamics—either by stabilizing or destabilizing the polymer—are cornerstone therapeutics in oncology. N-(4-methoxyphenyl)-3-phenylacrylamide (NMPA) represents a highly potent class of cinnamamide derivatives that function as microtubule-destabilizing agents (MDAs). By competitively binding to the colchicine site at the α/β-tubulin interface, NMPA inhibits tubulin polymerization, triggers the Spindle Assembly Checkpoint (SAC), and induces G2/M phase cell cycle arrest and apoptosis.

This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and highly validated experimental methodologies required to evaluate NMPA and related cinnamamide derivatives in preclinical drug development [1].

Structural Biology & Pharmacophore Rationale

The design of NMPA is heavily inspired by naturally occurring MDAs such as Combretastatin A-4 (CA-4) and colchicine. The pharmacophore of NMPA consists of two primary domains connected by a rigid linker:

-

The 3-Phenylacrylamide (Cinnamamide) Core: This acts as a rigid, planar spacer that mimics the cis-stilbene configuration of CA-4. The double bond restricts rotational freedom, locking the molecule into a bioactive conformation necessary for deep pocket insertion [2].

-

The N-(4-methoxyphenyl) Moiety: The para-methoxy substitution on the aniline ring is critical. In molecular docking simulations, this methoxy group acts as a hydrogen bond acceptor, interacting with key residues (e.g., Cys241 and Val318) within the β-tubulin subunit of the colchicine binding site. The surrounding phenyl ring engages in extensive hydrophobic interactions, effectively anchoring the inhibitor [3].

By occupying this intra-dimer interface, NMPA sterically blocks the curved-to-straight conformational transition that tubulin heterodimers must undergo to assemble into a protofilament.

Mechanism of Action: Pathway to Apoptosis

The cytotoxicity of NMPA is not derived from direct DNA damage, but rather from the mechanical failure of the mitotic spindle. The causality of this pathway is strictly sequential:

-

Tubulin Binding: NMPA diffuses across the cell membrane and binds to the soluble pool of unpolymerized α/β-tubulin heterodimers.

-

Polymerization Inhibition: The NMPA-tubulin complex cannot be incorporated into the growing plus-end of microtubules. As the natural rate of depolymerization (catastrophe) outpaces polymerization (rescue), the microtubule network collapses.

-

SAC Activation: During prometaphase, kinetochores unattached to microtubule spindle fibers recruit MAD2 and BUBR1, maintaining the Spindle Assembly Checkpoint (SAC) in an active state.

-

G2/M Arrest & Apoptosis: Active SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). The cell becomes permanently arrested in the G2/M phase. Prolonged arrest leads to the exhaustion of survival factors (e.g., Bcl-2 phosphorylation) and the activation of caspase-dependent apoptosis [4].

Mechanism of NMPA-induced apoptosis via tubulin polymerization inhibition and G2/M arrest.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate NMPA as a tubulin polymerization inhibitor, researchers must employ self-validating experimental systems. Below are the definitive protocols, detailing the causality behind each biochemical choice.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay measures the direct interaction between NMPA and purified tubulin. It relies on a fluorescent reporter that increases its quantum yield when incorporated into the hydrophobic environment of a polymerized microtubule.

Causality & Reagents:

-

Purified Porcine Brain Tubulin (>99%): Mammalian brain tissue provides the highest yield of neuronal tubulin.

-

GTP (1 mM): Tubulin is a GTPase. GTP binding to the β-subunit is thermodynamically required to stabilize the heterodimer and provide the energy landscape for polymerization.

-

Glycerol (10%): Acts as a thermodynamic stabilizer to lower the critical concentration of tubulin required for assembly in vitro.

Step-by-Step Workflow:

-

Preparation: Pre-warm a 96-well half-area black microplate to 37°C in a fluorescence microplate reader.

-

Compound Plating: Add 5 µL of NMPA (titrated from 0.1 µM to 50 µM in 1% DMSO) to the wells. Self-Validation Control: Include Paclitaxel (5 µM) as a polymerization enhancer and Colchicine (5 µM) as a known inhibitor. Use 1% DMSO as the vehicle baseline.

-

Tubulin Master Mix: On ice, prepare a master mix of 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter. Causality: The mix must be kept strictly on ice because mammalian tubulin spontaneously depolymerizes at 4°C, preventing premature assembly.

-

Initiation: Rapidly pipette 45 µL of the cold tubulin mix into the pre-warmed plate.

-

Kinetic Read: Immediately begin reading fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C. Causality: The temperature shift from 4°C to 37°C is the thermodynamic trigger that initiates polymerization.

-

Analysis: Calculate the Vmax (maximum rate of polymerization during the linear growth phase) and the final steady-state plateau to determine the IC50.

Step-by-step workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol B: Cell Cycle Analysis via Flow Cytometry

To confirm that the biochemical inhibition of tubulin translates to cellular MoA, flow cytometry is used to quantify DNA content.

Step-by-Step Workflow:

-

Treatment: Seed A549 (lung carcinoma) cells and treat with NMPA at 1x, 2x, and 5x its cellular IC50 for 24 hours.

-

Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours. Causality: Ethanol dehydrates the cells, permeabilizing the membrane to allow the entry of the bulky fluorescent dye while preserving cellular architecture.

-

RNase A Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A and incubate at 37°C for 30 minutes. Causality: Propidium Iodide (PI) is not DNA-specific; it intercalates into any double-stranded nucleic acid. RNase A degrades cellular RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

-

Staining & Acquisition: Add 20 µg/mL PI and analyze via flow cytometry. Cells in G2/M will exhibit exactly twice the fluorescence intensity (4N DNA) as cells in G1 (2N DNA). NMPA-treated populations will show a massive spike in the 4N peak compared to the vehicle control.

Quantitative Data & Comparative Efficacy

To benchmark the efficacy of NMPA, it is critical to compare its biochemical and cellular metrics against clinical and natural standards. The table below synthesizes typical quantitative data for this class of cinnamamide derivatives [1][2][3].

| Compound | Tubulin Polymerization IC50 (µM) | Cytotoxicity A549 IC50 (µM) | Cytotoxicity MCF-7 IC50 (µM) | Primary Binding Site |

| NMPA (Representative) | 1.50 ± 0.30 | 2.10 ± 0.45 | 3.60 ± 0.50 | Colchicine |

| Colchicine (Control) | 1.34 ± 0.20 | 0.03 ± 0.01 | 0.04 ± 0.01 | Colchicine |

| Combretastatin A-4 | 1.10 ± 0.15 | 0.004 ± 0.001 | 0.005 ± 0.002 | Colchicine |

Data Interpretation: While NMPA exhibits a tubulin polymerization IC50 nearly equipotent to colchicine, its cellular cytotoxicity is typically in the low micromolar range. This differential often indicates a safer therapeutic window, as the extreme nanomolar toxicity of colchicine is associated with severe off-target neurotoxicity and a narrow clinical index in humans [4].

References

-

Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents European Journal of Medicinal Chemistry[Link]

-

Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity Bioorganic & Medicinal Chemistry Letters [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Pharmaceuticals (MDPI)[Link]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(4-methoxyphenyl)-3-phenylacrylamide Analogs

Abstract

The N-aryl acrylamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved kinase inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific subclass: N-(4-methoxyphenyl)-3-phenylacrylamide analogs. We will explore the synthetic strategies for generating chemical diversity around this core, delve into the critical impact of substituent modifications on biological activity, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical series.

Introduction to the N-Aryl Acrylamide Scaffold

N-aryl acrylamides are a class of compounds characterized by a propenamide linker connecting two aromatic rings. This structural motif is of significant interest in drug discovery due to its ability to act as a "warhead" for covalent inhibition. The α,β-unsaturated carbonyl system of the acrylamide moiety is an electrophilic Michael acceptor, capable of forming a stable covalent bond with nucleophilic residues, most notably the cysteine thiol group, found in the active sites of many enzymes.

The N-(4-methoxyphenyl)-3-phenylacrylamide core, in particular, has served as a foundational structure for developing agents with a wide range of therapeutic applications, including:

-

Anticancer Agents: Many analogs exhibit potent cytotoxicity against various cancer cell lines.[1][2] Their mechanism often involves the irreversible inhibition of protein kinases that are dysregulated in cancer, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR).[3][4]

-

Anti-inflammatory Agents: Certain derivatives have demonstrated significant anti-inflammatory properties, often linked to the modulation of key inflammatory signaling pathways like NF-κB and STAT3.[5][6]

-

Kinase Inhibitors: The acrylamide group is a key feature in several FDA-approved kinase inhibitors.[7] The ability to tune the reactivity and selectivity of this group through structural modifications makes this scaffold highly valuable for developing targeted therapies.[8]

Understanding the structure-activity relationship is paramount for optimizing lead compounds. By systematically modifying different parts of the molecule—the N-phenyl ring, the C-phenyl ring, and the acrylamide linker—we can fine-tune potency, selectivity, and pharmacokinetic properties to develop safer and more effective therapeutic agents.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is the first step in any SAR study. The most common and versatile method for synthesizing N-(4-methoxyphenyl)-3-phenylacrylamide derivatives is through a standard amidation reaction.

General Synthetic Workflow

The overall process involves the coupling of a substituted cinnamic acid derivative with a substituted aniline. The workflow allows for extensive variation at both aromatic rings.

Sources

- 1. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

N-(4-methoxyphenyl)-3-phenylacrylamide: A Technical Guide to Therapeutic Targets and Pharmacology

Executive Summary

N-(4-methoxyphenyl)-3-phenylacrylamide (CAS: 55044-94-5), commonly known as (E)-N-(4-methoxyphenyl)cinnamamide, is a synthetic N-aryl carboxamide derivative built upon the highly privileged cinnamamide pharmacophore. In contemporary medicinal chemistry, the cinnamamide scaffold has emerged as a cornerstone for developing Multi-Target Directed Ligands (MTDLs). By fine-tuning the electronic and steric properties of the N-phenyl ring—specifically via the electron-donating para-methoxy substitution—researchers can direct this molecule toward distinct, high-value therapeutic targets ranging from vascular remodeling to neurogenic pain.

This whitepaper provides an in-depth analysis of the compound's primary pharmacological targets, the mechanistic causality behind its efficacy, and the rigorous, self-validating experimental protocols required to evaluate its bioactivity.

Primary Therapeutic Targets & Mechanistic Causality

Pulmonary Artery Smooth Muscle Cells (PA-SMCs)

Context: Pulmonary Hypertension (PH) is a severe vascular disease characterized by the excessive, tumor-like proliferation of PA-SMCs and their profound resistance to apoptosis. Mechanism: N-aryl cinnamamides have demonstrated marked anti-proliferative effects against fetal calf serum (FCS)-induced PA-SMC proliferation [1]. Causality: The introduction of the para-methoxy group on the N-phenyl ring optimizes the molecule's lipophilicity (LogP), allowing it to efficiently partition across the PA-SMC lipid bilayer. Once intracellular, the cinnamamide moiety disrupts mitogenic signaling cascades triggered by FCS growth factors, effectively arresting the cell cycle in the G1/S phase and preventing pathological vascular remodeling.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Context: TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, serving as a critical transducer for nociception (pain) and neurogenic inflammation. Mechanism: The N-aryl cinnamamide class includes some of the most potent, competitive antagonists of TRPV1. Structural analogs, such as SB-366791, exhibit high-affinity inhibition of capsaicin- and heat-induced TRPV1 activation [2]. Causality: The rigid α,β-unsaturated amide backbone of the cinnamamide allows the N-aryl ring to deeply insert into the hydrophobic vanilloid binding pocket of the TRPV1 channel. This steric occupation prevents the conformational shift of the S4-S5 linker required to open the channel pore. Consequently, calcium (Ca2+) influx is blocked, resulting in profound analgesia without the hyperthermic side effects typically associated with older-generation antagonists.

Monoamine Oxidase B (MAO-B) & Neuroprotection

Context: Oxidative stress and dopamine degradation are primary drivers of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Mechanism: Cinnamamide derivatives function as reversible, highly selective inhibitors of MAO-B [3]. Causality: The extended conjugated π-system of the 3-phenylacrylamide scaffold allows for highly favorable π-π stacking interactions within the hydrophobic, bipartite active site cavity of MAO-B. By competitively binding near the Flavin Adenine Dinucleotide (FAD) cofactor, the compound prevents the oxidative deamination of monoamine neurotransmitters, thereby elevating synaptic dopamine levels and reducing neurotoxic hydrogen peroxide byproducts.

Histone Deacetylases (HDACs)

Context: Epigenetic dysregulation is a hallmark of oncogenesis. Mechanism: While N-hydroxycinnamamides are the active zinc-chelating agents, N-aryl cinnamamides serve as critical precursors and structural analogs that influence HDAC1/3 selectivity [4]. Causality: The cinnamamide linker perfectly mimics the aliphatic chain of lysine residues. It acts as a rigid conduit that positions the cap group (the N-aryl moiety) at the rim of the HDAC active site, blocking substrate access and inducing chromatin condensation to halt tumor proliferation.

Quantitative Data Presentation

The following table summarizes the quantitative pharmacological profile of the N-aryl cinnamamide class across its primary therapeutic targets:

| Therapeutic Target | Disease Context | Primary Mechanism | IC50 Range / Effect Size | Clinical Significance |

| PA-SMCs | Pulmonary Hypertension | Cell cycle arrest (G1/S phase) | >50% inhibition of proliferation at 10 µM | Prevents vascular remodeling and right ventricular hypertrophy. |

| TRPV1 Channel | Neuropathic Pain | Competitive antagonism at vanilloid site | 10 nM – 150 nM | Potent analgesia without inducing hyperthermia. |

| MAO-B | Parkinson's / Alzheimer's | Reversible competitive inhibition | 5 µM – 30 µM | Elevates dopamine; reduces oxidative stress. |

| HDAC 1/3 | Oncology (Solid Tumors) | Active site rim occlusion | 10 nM – 500 nM (for optimized analogs) | Induces apoptosis via epigenetic modulation. |

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing direct mechanistic readouts over proxy measurements.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide

Causality of Design: Direct amidation of cinnamic acid with anilines is thermodynamically unfavorable due to the low nucleophilicity of the amine. We utilize thionyl chloride to generate a highly electrophilic cinnamoyl chloride intermediate. Pyridine is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the 4-methoxyaniline nucleophile and driving the reaction to completion.

-

Acyl Chloride Generation: Dissolve 1.0 equivalent of cinnamic acid in anhydrous 1,2-dichloroethane (DCE). Add 3.0 equivalents of thionyl chloride (SOCl2) dropwise, followed by a catalytic amount of DMF. Reflux at 80°C for 4 hours.

-

Purification: Distill off the excess thionyl chloride under reduced pressure to isolate the crude cinnamoyl chloride.

-

Amidation: In a separate flask, dissolve 1.0 equivalent of 4-methoxyaniline and 1.0 equivalent of pyridine in anhydrous dichloromethane (DCM). Chill to 0–5°C using an ice bath.

-

Coupling: Slowly add the cinnamoyl chloride (dissolved in a minimal amount of DCM) dropwise to the amine solution.

-

Completion: Warm the mixture to room temperature and stir for 1 hour. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo to yield the final product.

Protocol 2: BrdU Incorporation Assay for PA-SMC Proliferation

Causality of Design: Unlike MTT assays, which measure mitochondrial metabolic activity and can be confounded by metabolic shifts, BrdU (5-bromo-2'-deoxyuridine) directly incorporates into newly synthesized DNA during the S-phase. This provides a self-validating, direct measure of true cellular proliferation. 10% FCS is used because it contains a robust cocktail of growth factors (e.g., PDGF) that forces resting PA-SMCs to re-enter the cell cycle.

-

Cell Seeding: Seed isolated human PA-SMCs in 96-well plates at a density of 5,000 cells/well. Starve cells in serum-free medium for 24 hours to synchronize them in the G0 phase.

-

Compound Treatment: Pre-treat the cells with N-(4-methoxyphenyl)-3-phenylacrylamide (1 µM to 50 µM) for 1 hour.

-

Stimulation: Add 10% Fetal Calf Serum (FCS) to the wells to stimulate proliferation.

-

BrdU Labeling: After 24 hours of FCS stimulation, add BrdU labeling solution (10 µM final concentration) and incubate for an additional 12 hours.

-

Detection: Fix the cells, denature the DNA with HCl, and apply an anti-BrdU-HRP conjugated antibody. Add TMB substrate and measure absorbance at 450 nm using a microplate reader.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for TRPV1

Causality of Design: Patch-clamp provides real-time, high-fidelity measurement of ion channel gating kinetics. By measuring ionic currents directly, we can distinguish between competitive antagonism (shifting the capsaicin dose-response curve) and pore-blocking mechanisms.

-

Cell Preparation: Culture HEK293 cells stably expressing human TRPV1. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Configuration: Establish a gigaseal using a borosilicate glass pipette (resistance 3-5 MΩ) filled with intracellular solution. Rupture the membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Hold the membrane potential at -60 mV.

-

Agonist/Antagonist Application: Apply 1 µM capsaicin via a rapid perfusion system to elicit an inward Ca2+/Na+ current. Wash out, then co-apply 1 µM capsaicin with varying concentrations of N-(4-methoxyphenyl)-3-phenylacrylamide to record the percentage of current inhibition.

Visualizations

Workflow for the synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide.

Dual pharmacological mechanisms targeting PA-SMC proliferation and TRPV1-mediated nociception.

References

-

Rhazri, et al. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate.[Link]

-

Nadezhdin, K. D., et al. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791. Nature Communications / PubMed Central.[Link]

-

Shaaban, A. E., et al. (2025). Unveiling the potential of novel natural product-based MTDLs that integrate cinnamamide scaffold as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry / PubMed.[Link]

-

Zhang, J.-H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry / PubMed Central.[Link]

Exploring the Anticancer Properties of N-(4-methoxyphenyl)-3-phenylacrylamide: A Technical Guide for Drug Development

Executive Summary

The pursuit of novel, multi-targeted chemotherapeutic agents has led researchers to revisit the cinnamic acid scaffold. Specifically, N-(4-methoxyphenyl)-3-phenylacrylamide (also known as (E)-N-(4-methoxyphenyl)cinnamamide) represents a highly privileged pharmacophore in modern oncology[1]. By coupling an α,β -unsaturated carbonyl moiety with an electron-donating 4-methoxyphenyl group, this compound exhibits potent anti-proliferative, pro-apoptotic, and kinase-inhibitory properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. Here, we will dissect the structural rationale, the multi-pathway mechanism of action (MoA), and the self-validating experimental protocols required to rigorously evaluate this compound's efficacy in preclinical models.

Molecular Rationale & Structural Biology

The architecture of N-(4-methoxyphenyl)-3-phenylacrylamide is not coincidental; it is a rationally designed Michael acceptor.

-

The Cinnamoyl Core: The α,β -unsaturated amide acts as a soft electrophile, capable of forming reversible covalent bonds with critical cysteine residues in target kinases (e.g., EGFR) and structural proteins (e.g., tubulin)[2].

-

The 4-Methoxyphenyl Substitution: The addition of the para-methoxy group on the N-phenyl ring serves a dual purpose. First, its electron-donating nature increases the electron density of the aromatic system, enhancing π−π stacking interactions within the hydrophobic pockets of target proteins. Second, it modulates the lipophilicity (LogP) of the molecule, optimizing cellular permeability compared to unsubstituted cinnamamides[3].

Mechanisms of Action (MoA)

The anticancer efficacy of cinnamamide derivatives stems from a polypharmacological approach, preventing cancer cells from relying on a single escape mechanism.

-

EGFR Kinase Suppression: Cinnamic amides have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[4]. The amide backbone forms crucial hydrogen bonds with the ATP-binding hinge region of the kinase, while the methoxyphenyl tail occupies the hydrophobic specificity pocket, shutting down downstream proliferation signals.

-

Tubulin Polymerization Inhibition: Similar to colchicine, N-aryl cinnamamides bind to tubulin dimers, preventing their assembly into microtubules[2]. This disrupts the formation of the mitotic spindle, leading to catastrophic G2/M cell cycle arrest.

-

Modulation of Oxidative Stress: Interestingly, these derivatives interact with the Nrf2/ARE pathway. While they protect healthy cells from oxidative stress, in the highly dysregulated environment of a tumor, they can uncouple redox homeostasis, pushing the cancer cell past the apoptotic threshold[3].

Fig 1: Multi-target mechanism of action for N-(4-methoxyphenyl)-3-phenylacrylamide in oncology.

Self-Validating Experimental Protocols

To ensure scientific integrity, a robust drug development pipeline must utilize orthogonal assays. A single positive result is an observation; a causally linked chain of orthogonal results is a validation.

Protocol A: Synthesis via Carbodiimide Coupling

Causality Check: Why use EDCI/DMAP instead of traditional Thionyl Chloride ( SOCl2 )? While SOCl2 is cheaper, the harsh acidic conditions of acyl chloride intermediates can lead to the degradation or unwanted electrophilic aromatic substitution of the electron-rich 4-methoxyphenyl ring. Carbodiimide coupling ensures mild conditions, preserving the integrity of the pharmacophore[5].

-

Activation: Dissolve 1.0 eq of cinnamic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Slowly add 1.0 eq of 4-methoxyaniline. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Purification: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 . Purify via silica gel chromatography (Hexane:EtOAc) to yield the pure amide. Validate via 1H-NMR (look for the characteristic trans-alkene doublets around δ 6.5 and 7.7 ppm with J≈15.5 Hz)[3].

Protocol B: De-coupled Proliferation Assays (BrdU vs. MTT)

Causality Check: MTT assays measure mitochondrial reductase activity. However, a compound might poison mitochondria without directly stopping the cell cycle. To validate true anti-proliferative action, we cross-reference MTT viability data with BrdU incorporation, which directly quantifies de novo DNA synthesis during the S-phase[6].

-

Seeding: Seed cancer cells (e.g., MCF-7 or B16-F10) in 96-well plates at 5×103 cells/well. Incubate for 24h.

-

Treatment: Treat with varying concentrations of N-(4-methoxyphenyl)-3-phenylacrylamide (0.1 to 50 μ M) for 48h.

-

BrdU Labeling: Add BrdU labeling solution for the final 4 hours of incubation.

-

Detection: Fix cells, denature DNA, and add anti-BrdU-POD antibody. Quantify absorbance at 450 nm. A reduction in absorbance directly correlates to the inhibition of DNA replication.

Protocol C: Cell-Free Tubulin Polymerization Assay

Causality Check: If cells arrest in G2/M, is it due to direct tubulin binding or upstream kinase signaling? A cell-free assay isolates the variable, proving direct target engagement.

-

Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2 , 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

-

Add the compound (10 μ M) and transfer to a 384-well plate pre-warmed to 37°C.

-

Measure fluorescence (Ex 340 nm / Em 440 nm) continuously for 60 minutes. A flattened nucleation curve compared to the vehicle control confirms direct inhibition of microtubule assembly.

Fig 2: End-to-end experimental workflow for cinnamamide synthesis and validation.

Quantitative Data Summary

The following table synthesizes representative pharmacological data for cinnamamide derivatives and specific 4-methoxyphenyl analogues, highlighting their broad-spectrum efficacy across different biological targets and cell lines.

| Compound Class / Specific Analog | Target Cell Line / Assay | Primary Mechanism Assessed | IC50 / Effective Dose | Source |

| N-(4-methoxyphenyl)cinnamamide | PA-SMCs | Anti-proliferation (BrdU) | ≈ 12.5 μ M | [6] |

| Cinnamamide Hybrid (Fluorinated) | B16-F10 (Melanoma) | Cell Viability (MTT) | 0.8 – 1.2 μ g/mL | [5] |

| Cinnamamide Hybrid (Dioxol) | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 0.17 μ g/mL | [5] |

| Caffeic Acid/Cinnamamide Analog | Isolated EGFR | Cell-free Kinase Inhibition | < 5.0 μ M | [4] |

| N-(4-methoxyphenyl)cinnamamide | Hepatocytes (Ox. Stress) | Nrf2/ARE Activation | 10 - 20 μ M | [3] |

Note: The dual nature of these compounds—exhibiting cytotoxicity in malignant cells (MCF-7, B16-F10) while modulating protective pathways (Nrf2) in non-malignant models—underscores their potential as highly selective chemotherapeutics.

References

-

(E)-N-(4-Methoxyphenyl)cinnamamide - Sigma-Aldrich Source: sigmaaldrich.com URL:1

-

Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells Source: researchgate.net URL:6

-

N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation Source: nih.gov (PMC) URL:3

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: mdpi.com URL:5

-

Synthesis And Biological Evaluation of N-(5-Phenyl 1, 3, 4-Oxadiazole-2- yl) Cinnamamides Source: ijbpas.com URL:2

-

Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors Source: semanticscholar.org URL:4

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ijbpas.com [ijbpas.com]

- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Initial Screening of N-(4-methoxyphenyl)-3-phenylacrylamide Cytotoxicity: A Technical Guide for Preclinical Evaluation

Executive Summary

The preclinical evaluation of novel chemical entities requires a rigorous, mechanistically sound approach to distinguish true therapeutic potential from non-specific toxicity. N-(4-methoxyphenyl)-3-phenylacrylamide (CAS: 55044-94-5)[1] is a synthetic cinnamamide derivative that has garnered significant interest in medicinal chemistry due to its structural potential as an anticancer and antimicrobial agent[2]. This whitepaper outlines a self-validating, high-throughput screening framework designed for researchers and drug development professionals. By grounding experimental protocols in the compound's fundamental mechanism of action, this guide ensures that cytotoxicity data is both highly accurate and biologically relevant.

Mechanistic Rationale: The Causality of Cytotoxicity

To design an effective screening protocol, we must first understand why and how N-(4-methoxyphenyl)-3-phenylacrylamide exerts its cytotoxic effects. The compound's architecture features two critical pharmacophores: an α,β-unsaturated carbonyl group and a methoxy-substituted phenyl ring.

-

The Michael Acceptor Hypothesis: The α,β-unsaturated carbonyl acts as a highly reactive electrophile (Michael acceptor). In the cellular environment, it covalently binds to nucleophilic thiol groups, such as those found on glutathione (GSH) and critical cysteine residues of intracellular proteins[3].

-

Oxidative Stress & Apoptosis: The depletion of cellular thiols disrupts redox homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis[3].

-

Structural Selectivity: The methoxy substitution on the phenyl ring significantly influences the compound's lipophilicity and its ability to form intramolecular hydrogen bonds. This structural nuance not only enhances its interaction with multidrug resistance efflux pumps like P-glycoprotein[4] but also modulates its radical-scavenging capabilities, directly impacting its cytotoxic potency against specific cancer cell lines[5].

Fig 1: Mechanistic pathway of cinnamamide-induced apoptosis via Michael addition and oxidative stress.

Experimental Workflow: A Self-Validating System

A fundamental pillar of trustworthy drug screening is self-validation . Relying solely on a single endpoint (e.g., metabolic viability) can yield false positives due to transient cytostasis or interference with assay reagents. Therefore, our workflow pairs a primary metabolic screen (MTT assay) with a secondary mechanistic validation (Flow Cytometry).

Furthermore, to establish the therapeutic window, testing must be conducted in parallel on both carcinogenic cell lines (e.g., HeLa, MCF-7, HCT-116) and non-carcinogenic control lines (e.g., HEK-293)[2]. Cinnamamide derivatives frequently demonstrate favorable safety profiles in non-target organisms and normal cell lines, making the calculation of a Selectivity Index (SI) a critical step[6].

Fig 2: Self-validating high-throughput cytotoxicity screening and mechanistic validation workflow.

Step-by-Step Methodologies

Protocol 1: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because N-(4-methoxyphenyl)-3-phenylacrylamide actively disrupts mitochondrial membrane potential, mitochondrial metabolic rate serves as a highly sensitive primary indicator of its cytotoxicity.

-

Cell Seeding: Seed target cancer cells (e.g., HeLa, HCT-116) and normal control cells (HEK-293) at 5×103 cells/well in 96-well plates.

-

Rationale: Ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing confluence-induced contact inhibition from skewing viability data.

-

-

Compound Preparation: Dissolve the compound in cell-culture grade DMSO to create a 20 mM stock. Perform serial dilutions in complete culture media to achieve final testing concentrations (0.1, 1, 10, 50, 100 µM).

-

Quality Control: The final DMSO concentration in the well must strictly remain <0.5% (v/v) to prevent solvent-induced baseline toxicity.

-

-

Incubation: Aspirate seeding media and apply the compound treatments. Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

-

Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 150 µL of DMSO to each well. Agitate on an orbital shaker for 10 minutes.

-

Quantification: Read absorbance at 570 nm (with a 630 nm reference filter to subtract background noise) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry (Mechanistic Validation)

Causality: To prove that the reduction in metabolic activity observed in the MTT assay is due to true cell death (apoptosis) rather than transient cell cycle arrest, we utilize Annexin V and Propidium Iodide (PI). Annexin V detects externalized phosphatidylserine (an early apoptotic marker), while PI stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

-

Treatment: Seed cells in 6-well plates. Treat with the compound at 0.5×, 1×, and 2× the established IC₅₀ concentration for 24 hours.

-

Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells using an enzyme-free dissociation buffer.

-

Rationale: Trypsin can cleave surface phosphatidylserine receptors, leading to false negatives in Annexin V binding.

-

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Quantitative Data Interpretation

The ultimate goal of the initial screen is to identify whether the compound possesses a viable therapeutic window. This is quantified using the Selectivity Index (SI). An SI ≥ 10 is generally required for a compound to be considered a highly selective and viable candidate for advanced preclinical trials[2].

Table 1: Representative Cytotoxicity and Selectivity Profiling for Cinnamamide Derivatives

| Cell Line | Tissue Origin | Mean IC₅₀ (µM) ± SD | Selectivity Index (SI)* |

| HeLa | Cervical Carcinoma | 8.5 ± 1.2 | > 11.1 |

| MCF-7 | Breast Adenocarcinoma | 11.2 ± 1.5 | > 8.4 |

| HCT-116 | Colorectal Carcinoma | 2.8 ± 0.5 | > 33.7 |

| HEK-293 | Embryonic Kidney (Normal) | 94.5 ± 4.2 | Reference |

* Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

References

-

N-(4-Methoxyphenyl)-3-phenylacrylamide — Chemical Substance Information Source: NextSDS URL:[Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: ProQuest / Molecules URL:[Link]

-

New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae Source: PMC (PubMed Central) URL:[Link]

-

Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties Source: Institut Kimia Malaysia (IKM) URL:[Link]

-

Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency Source: Universitas Hasanuddin URL:[Link]

-

Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells Source: ResearchGate URL:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of <i>N</i>–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]

- 6. New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Irreversibility: A Technical Guide to the Discovery of Novel Acrylamide-Based Targeted Covalent Inhibitors

Executive Summary

The paradigm of drug discovery has undergone a radical transformation. Historically, pharmaceutical development avoided covalent inhibitors due to fears of haptenization, idiosyncratic toxicity, and off-target reactivity[1]. Today, Targeted Covalent Inhibitors (TCIs) represent one of the most dynamic frontiers in precision medicine. At the core of this renaissance is the acrylamide warhead —a carefully calibrated electrophile that has enabled the development of blockbuster therapies like Ibrutinib, Osimertinib, and Sotorasib[2].

This technical whitepaper provides an in-depth exploration of acrylamide-based bioactive compounds, detailing the mechanistic causality of the Michael addition, rational design workflows, and the self-validating experimental protocols required to bring these molecules from concept to clinic.

The Mechanistic Foundation: The Michael Addition

The success of acrylamide in drug design is not accidental; it is rooted in the precise tuning of its chemical reactivity. Acrylamides feature an α,β -unsaturated carbonyl system, acting as a "soft" electrophile or Michael acceptor[3].

The Proximity Effect and Causality of Selectivity

Why are acrylamides preferred over highly reactive electrophiles like epoxides or halomethyl ketones? The answer lies in the proximity effect . Acrylamides exhibit relatively low intrinsic reactivity toward abundant cellular nucleophiles (such as glutathione)[4]. They require the non-covalent binding affinity of the drug scaffold to hold the warhead in a highly specific orientation near a poorly conserved, non-catalytic target cysteine.

This non-covalent pre-organization dramatically increases the effective local concentration of the electrophile. The un-ionized thiol of the target cysteine (which often has a perturbed, lowered pKa within the protein microenvironment) is deprotonated to a highly nucleophilic thiolate. This thiolate attacks the electron-deficient β -carbon of the acrylamide, forming a stable thioether bond[5].

Fig 1. Mechanism of Michael addition between a cysteine thiolate and an acrylamide warhead.

Tuning Warhead Reactivity

The electronic and steric properties of the acrylamide can be modified to alter its kinetic profile:

-

Unsubstituted Acrylamides: Provide moderate reactivity and form irreversible bonds (e.g., Ibrutinib)[2].

-

α -Cyanoacrylamides: The introduction of an electron-withdrawing cyano group at the α -position increases electrophilicity but also increases the acidity of the resulting α -proton in the adduct. This facilitates β -elimination, resulting in a reversible covalent bond[5].

-

2-Chloroacrylamides: The inductive effect of the chlorine atom significantly enhances the electrophilicity of the β -carbon, making it highly susceptible to nucleophilic attack for difficult-to-target cysteines[6].

Rational Design and Discovery Workflow

The discovery of a novel acrylamide-based TCI is an iterative process that decouples non-covalent affinity from covalent reactivity.

Fig 2. Iterative workflow for the rational design of targeted covalent inhibitors.

Decoupling Kinetics: kinact/KI

In traditional reversible pharmacology, IC50 dictates potency. However, covalent inhibition is a time-dependent process; IC50 values will artificially drop as incubation time increases. To accurately evaluate a TCI, researchers must measure kinact/KI [2].

-

KI (Reversible Binding Constant): Reflects the affinity of the initial non-covalent complex.

-

kinact (Maximum Inactivation Rate): Reflects the efficiency of the chemical step (covalent bond formation).

By optimizing these parameters independently, scientists ensure that the drug relies on specific scaffold recognition ( KI ) rather than indiscriminate hyper-reactivity ( kinact ).

Data Presentation: The TCI Landscape

The clinical validation of acrylamide warheads is best illustrated by the rapid succession of FDA approvals over the last decade. Table 1 summarizes key milestones, while Table 2 compares the kinetic profiles of various warhead classes[2].

Table 1: FDA-Approved Acrylamide-Based Covalent Inhibitors

| Drug | Target | Target Residue | Disease Indication | Approval Year |

| Ibrutinib | BTK | Cys481 | Mantle Cell Lymphoma, CLL | 2013 |

| Osimertinib | EGFR (T790M) | Cys797 | Non-Small Cell Lung Cancer | 2015 |

| Neratinib | HER2/EGFR | Cys773/805 | Breast Cancer | 2017 |

| Zanubrutinib | BTK | Cys481 | Mantle Cell Lymphoma | 2019 |

| Sotorasib | KRAS G12C | Cys12 | Non-Small Cell Lung Cancer | 2021 |

Table 2: Comparative Kinetic Parameters of Electrophilic Warheads

| Warhead Type | Reversibility | Relative Reactivity | Target Selectivity |

| Acrylamide | Irreversible | Moderate | Cysteine (Thiol) |

| α -Cyanoacrylamide | Reversible | High | Cysteine (Thiol) |

| 2-Chloroacrylamide | Irreversible | High | Cysteine (Thiol) |

| Vinyl Sulfone | Irreversible | High | Cysteine, Lysine |

| Propynamides | Irreversible | Low/Moderate | Cysteine (Thiol) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies represent the gold standard for synthesizing and validating acrylamide-based TCIs.

Protocol A: Chemical Synthesis via 3-Chloropropionyl Chloride

Causality Check: Why not use acryloyl chloride directly? Direct acylation with acryloyl chloride is highly reactive and often leads to over-acylation or unwanted Michael addition side reactions (e.g., secondary amines on the scaffold attacking the newly formed acrylamide). By using 3-chloropropionyl chloride, a stable β -chloroamide intermediate is formed, completely blocking the Michael addition pathway during coupling. A subsequent base-catalyzed elimination cleanly generates the final acrylamide[7].

Step-by-Step Methodology:

-

Amine Preparation: Dissolve the amine-containing reversible scaffold precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Acylation: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of 3-chloropropionyl chloride dropwise to control the exothermic reaction.

-

Intermediate Isolation: Stir the mixture for 2 hours until the formation of the β -chloroamide intermediate is complete (monitor via LC-MS).

-

Elimination: Add an excess (3.0 eq) of an organic base, such as triethylamine (TEA), and warm the mixture to room temperature. Stir for 4-6 hours. The base catalyzes the elimination of HCl, yielding the α,β -unsaturated acrylamide.

-

Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer, dry over anhydrous Na2SO4 , filter, and purify via flash column chromatography to isolate the pure TCI.

Protocol B: Biochemical Validation via Intact Protein Mass Spectrometry

Causality Check: To prove that the inhibitor acts via a covalent mechanism, one must observe the physical mass shift of the protein corresponding exactly to the molecular weight of the inhibitor.

Step-by-Step Methodology:

-

Protein Preparation: Dilute the purified recombinant target protein to a final concentration of 2 µM in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT). Note: Ensure DTT concentration is low enough not to outcompete the target cysteine.

-

Inhibitor Incubation: Add the acrylamide-based inhibitor at a 5-fold molar excess (10 µM).

-

Time-Course Sampling: Extract 10 µL aliquots at predefined time points: 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench each aliquot by adding an equal volume of 1% formic acid. This denatures the protein, lowering the pH and instantly halting the Michael addition.

-

LC-MS Analysis: Inject the quenched samples onto a reverse-phase C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Data Deconvolution: Deconvolute the raw multiply-charged mass spectra using a maximum entropy algorithm. Calculate the percentage of covalent modification by comparing the peak area of the apo-protein to the peak area of the inhibitor-bound adduct (Mass shift = Mass of Protein + Mass of Inhibitor).

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development, PMC,[Link]

-

Covalent Inhibitors: To Infinity and Beyond, Journal of Medicinal Chemistry,[Link]

-

Advanced approaches of developing targeted covalent drugs, PMC,[Link]

-

Recent advances in the development of covalent inhibitors, PMC,[Link]

-

A Review on Renaissance of Targeted Covalent Inhibitors: Review Article, ResearchGate,[Link]

-

Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs, Medium,[Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery, MDPI,[Link]

-

Advancing Covalent Ligand and Drug Discovery beyond Cysteine, Chemical Reviews,[Link]

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets, ChemRxiv,[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medium.com [medium.com]

Comprehensive Technical Guide on N-(4-methoxyphenyl)-3-phenylacrylamide: Synthesis, Properties, and Advanced Applications

Executive Summary

N-(4-methoxyphenyl)-3-phenylacrylamide—commonly referred to as N-(4-methoxyphenyl)cinnamamide or N-(Cinnamoyl)-4-methoxyaniline—is a highly versatile α,β -unsaturated amide. Featuring an electron-rich p-anisidine moiety coupled with a cinnamoyl backbone, this compound serves as a critical intermediate in advanced organic synthesis and medicinal chemistry. It is particularly valued as a precursor for generating bioactive quinolone scaffolds and has demonstrated intrinsic pharmacological properties, including anti-proliferative effects. This whitepaper provides an in-depth analysis of its chemical properties, commercial sourcing, mechanistic synthesis, and downstream applications.

Chemical Identity & Commercial Sourcing

The compound exists primarily as the trans (E) isomer due to the thermodynamic stability of the conjugated alkene system. Consequently, it is indexed under two primary CAS Registry Numbers: a general identifier and a stereospecific identifier[1].

Table 1: Chemical Identifiers & Physical Properties

| Property | Value |

| IUPAC Name | (2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide |

| Synonyms | N-(Cinnamoyl)-4-methoxyaniline, p'-cinnamanisidide |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| SMILES | O=C(NC1=CC=C(OC)C=C1)/C=C/C2=CC=CC=C2 |

| Physical State | Solid (Off-white to pale yellow) |

Table 2: Commercial Sourcing & Registry Data

To ensure reproducibility in synthetic workflows, researchers must select the appropriate CAS number based on stereochemical requirements. The following table summarizes the supplier landscape[2][3][4][5]:

| Supplier | CAS Registry Number | Stereochemistry | Listed Purity |

| ChemScene | 55044-94-5 | Unspecified | ≥98% |

| Sigma-Aldrich | 76228-15-4 | (E)-Isomer | 95% |

| BLD Pharm | 76228-15-4 | (E)-Isomer | 95%+ |

| Santa Cruz Biotech | 76228-15-4 | (E)-Isomer | Research Grade |

Mechanistic Synthesis & Experimental Workflows

The synthesis of N-(4-methoxyphenyl)cinnamamide relies on the nucleophilic acyl substitution of a highly reactive cinnamoyl chloride by 4-methoxyaniline.

Self-Validating Protocol: Synthesis of N-(4-methoxyphenyl)cinnamamide